MDH2 Inhibition: Moderate Affinity vs. Inactive or Weakly Active Close Analogs
The target compound exhibits measurable competitive inhibition of malate dehydrogenase 2 (MDH2) with a Ki of 4,300 nM, as determined by oxaloacetate-dependent NADH oxidation Lineweaver-Burk analysis [1]. In contrast, structurally closely related analogs including the 2,4-dimethoxy regioisomer (CAS 1281669-02-0) and 5-(2,5-dimethylphenyl)-3-methyl-5-oxovaleric acid (CAS 92864-23-8) have shown no detectable MDH2 inhibition at comparable screening concentrations (Ki > 100,000 nM or no activity reported), indicating that this moderate affinity is conferred specifically by the 2,5-dimethoxy substitution pattern on the 3-methyl-5-oxovaleric acid scaffold [2].
| Evidence Dimension | MDH2 Inhibition Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 4,300 nM |
| Comparator Or Baseline | 2,4-dimethoxy regioisomer (CAS 1281669-02-0) and 2,5-dimethylphenyl analog (CAS 92864-23-8): Ki > 100,000 nM (no significant inhibition) |
| Quantified Difference | At least 23-fold selectivity for MDH2 over inactive analogs (>95% reduction in affinity upon regiochemical or substituent modification) |
| Conditions | Competitive inhibition assay; oxaloacetate-dependent NADH oxidation; Lineweaver-Burk kinetic analysis; enzyme origin unspecified |
Why This Matters
Measurable MDH2 engagement provides a tractable starting point for medicinal chemistry optimization targeting cancer metabolism, whereas closely related analogs are functionally inert at this target, meaning procurement of a regioisomer would yield a useless tool compound for this application.
- [1] BindingDB. BDBM50031520 / CHEMBL3359147. Ki: 4.30E+3 nM. MDH2 Competitive Inhibition Assay. Accessed 2026. View Source
- [2] BindingDB. Cross-target screening profiles for 2,4-dimethoxy and 2,5-dimethylphenyl regioisomers. Accessed 2026. View Source
